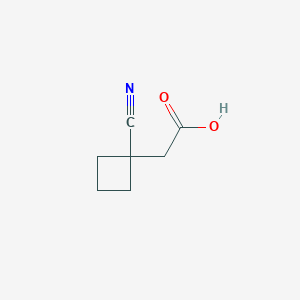

2-(1-Cyanocyclobutyl)acetic acid

Description

Significance and Context within Advanced Organic Synthesis

2-(1-Cyanocyclobutyl)acetic acid serves as a valuable intermediate in advanced organic synthesis. fluorochem.co.ukbiosynth.com Its utility stems from the presence of multiple reactive sites: the nitrile group (-C≡N), the carboxylic acid group (-COOH), and the strained cyclobutane (B1203170) ring. wikipedia.org The nitrile can be hydrolyzed to a carboxylic acid or an amide, or reduced to an amine, offering pathways to a variety of nitrogen-containing compounds. The carboxylic acid functional group is pivotal for forming esters, amides, and other derivatives, and plays a significant role in improving the solubility of molecules. wikipedia.orgwiley-vch.de

The cyclobutane moiety itself is of great interest in medicinal chemistry and materials science. acs.orgresearchgate.net Incorporating a cyclobutane ring can introduce conformational rigidity into a molecule, which is a desirable trait in drug design for optimizing binding to biological targets. researchgate.net The inherent ring strain of the cyclobutane structure also makes it susceptible to specific ring-opening reactions, providing a strategic approach to the synthesis of more complex acyclic and larger ring systems. acs.orglibretexts.org Therefore, this compound is a key starting material for creating diverse and complex molecular architectures.

Historical Trajectories of Cyclobutane Derivatives in Synthetic Chemistry

The study of cyclobutane derivatives has a rich history rooted in the fundamental principles of organic chemistry. In 1890, Adolf von Baeyer first proposed his "strain theory" to explain the instability of small rings like cyclopropane (B1198618) and cyclobutane. wikipedia.orgmasterorganicchemistry.com He theorized that the deviation of bond angles from the ideal tetrahedral angle of 109.5° creates "angle strain," making these rings more reactive than their acyclic or larger-ring counterparts. libretexts.orgchemistrysteps.com For a planar cyclobutane, the internal C-C-C bond angles would be 90°, leading to significant angle strain. wikipedia.org

This inherent strain, once considered a mere curiosity, has been harnessed by synthetic chemists as a powerful tool. acs.orgbaranlab.org Throughout the 20th century, methods for the synthesis of cyclobutanes were developed, with the [2+2] cycloaddition of olefins being a particularly prominent method, often initiated photochemically. baranlab.org The ability to create these strained rings and then selectively cleave them has allowed for the construction of complex natural products and other target molecules. acs.orgresearchgate.net Over the last few decades, the development of transition metal-catalyzed reactions and biocatalysis has further expanded the synthetic utility of cyclobutane derivatives, solidifying their importance as versatile building blocks in organic synthesis. acs.org

Foundational Research Principles Guiding the Study of this compound

The scientific investigation of this compound is guided by several core principles of physical organic chemistry, primarily centered on its unique structural features.

Ring Strain: The cyclobutane ring possesses significant ring strain, estimated to be around 26.3 kcal/mol. wikipedia.orgmasterorganicchemistry.com This strain is a combination of:

Angle Strain: The compression of the C-C-C bond angles from the ideal 109.5°. wikipedia.orglibretexts.org To alleviate some of this strain, the cyclobutane ring is not perfectly flat but adopts a puckered or "butterfly" conformation. masterorganicchemistry.com

Torsional Strain: The eclipsing interactions between hydrogen atoms on adjacent carbon atoms. The puckering of the ring also helps to reduce this strain. masterorganicchemistry.comlibretexts.org

This stored energy makes the cyclobutane ring susceptible to cleavage under various conditions, including thermal, photochemical, acidic, basic, or metal-catalyzed reactions. acs.org Research into this compound would likely explore how the cyano and acetic acid substituents influence the reactivity and regioselectivity of these ring-opening reactions.

Stereochemistry: The synthesis of substituted cyclobutanes often presents stereochemical challenges. Catalytic enantioselective methods are a key area of modern research, aiming to control the three-dimensional arrangement of atoms in the final product. rsc.orgnih.gov For derivatives of this compound, controlling the stereochemistry would be crucial for applications in areas like drug discovery, where specific stereoisomers often exhibit desired biological activity.

Structure

3D Structure

Properties

IUPAC Name |

2-(1-cyanocyclobutyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO2/c8-5-7(2-1-3-7)4-6(9)10/h1-4H2,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVRMEQJUZJOBGM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)(CC(=O)O)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

139.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1246210-25-2 | |

| Record name | 2-(1-cyanocyclobutyl)acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Reactivity and Mechanistic Transformations of 2 1 Cyanocyclobutyl Acetic Acid

Reactivity of the Carboxylic Acid Functional Group

The carboxylic acid moiety (-COOH) is a primary site for nucleophilic acyl substitution reactions. These transformations are fundamental in organic synthesis for creating a variety of derivatives.

The carboxylic acid group of 2-(1-Cyanocyclobutyl)acetic acid can be converted into esters, amides, and anhydrides through established synthetic protocols.

Esterification: This reaction typically involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst, such as sulfuric acid. The mechanism, known as Fischer esterification, begins with the protonation of the carbonyl oxygen of the carboxylic acid, which enhances the electrophilicity of the carbonyl carbon. libretexts.org The alcohol then acts as a nucleophile, attacking the activated carbonyl carbon. libretexts.org Subsequent proton transfer and elimination of a water molecule yield the corresponding ester. libretexts.org

Amidation: The formation of an amide from this compound requires reacting it with an amine. While direct reaction is possible at high temperatures, it is often impractical. More commonly, the carboxylic acid is first "activated" using a coupling reagent or converted to a more reactive derivative like an acid chloride. Alternatively, acid-catalyzed amidation can be employed, where protonation of the carbonyl oxygen precedes nucleophilic attack by the amine in a mechanism similar to esterification. youtube.comyoutube.com The process involves the removal of the —OH group from the acid and an —H from the amine to form water, with the remaining fragments combining to form the amide. youtube.com

Anhydride Formation: Symmetrical anhydrides can be synthesized by the dehydration of two molecules of the carboxylic acid, often using a strong dehydrating agent. A more common laboratory method for mixed or symmetrical anhydrides involves reacting the carboxylate salt of this compound with an appropriate acyl chloride.

Table 1: Synthesis of Carboxylic Acid Derivatives

| Derivative | Reagent(s) | Typical Conditions | Product |

|---|---|---|---|

| Ester | Alcohol (e.g., Ethanol), H₂SO₄ (cat.) | Heat under reflux | Ethyl 2-(1-cyanocyclobutyl)acetate |

| Amide | Amine (e.g., Aniline), Coupling Agent | Room Temperature | N-Phenyl-2-(1-cyanocyclobutyl)acetamide |

| Anhydride | Acetic Anhydride | Heat | 2-(1-Cyanocyclobutyl)acetic anhydride |

Compounds containing a carbonyl or cyano group beta to a carboxylic acid, such as β-keto acids or derivatives of malonic and cyanoacetic acid, are known to undergo decarboxylation upon heating. masterorganicchemistry.comwikipedia.org this compound is structurally analogous to cyanoacetic acid, which loses carbon dioxide at 160 °C to form acetonitrile. wikipedia.org

When heated, this compound is expected to readily lose CO₂, breaking a carbon-carbon bond to yield 1-(cyanomethyl)cyclobutane. masterorganicchemistry.com The reaction proceeds through a cyclic six-membered transition state, which facilitates the cleavage of the C-C bond and the formation of an enol intermediate that subsequently tautomerizes to the final product.

Reactivity Profile of the Nitrile Functional Group

The nitrile group (-C≡N) is a versatile functional group that participates in a range of transformations, including hydrolysis, reduction, and nucleophilic addition. ucalgary.ca Its chemistry is often compared to that of a carbonyl group due to the polar carbon-nitrogen triple bond. lumenlearning.com

The hydrolysis of the nitrile group in this compound can yield either an amide or a carboxylic acid, depending on the reaction conditions. lumenlearning.comlibretexts.org The reaction proceeds in two stages: initial hydrolysis to an amide, followed by further hydrolysis to a carboxylic acid (or its salt). byjus.comchemguide.co.uk

Acid-Catalyzed Hydrolysis: Heating the compound with an aqueous acid (e.g., HCl) first protonates the nitrile nitrogen, increasing the electrophilicity of the carbon atom for attack by water. libretexts.orglibretexts.org This leads to the formation of an intermediate amide, 2-(1-carbamoylcyclobutyl)acetic acid . With continued heating, the amide is further hydrolyzed to yield the dicarboxylic acid, 2-(1-carboxycyclobutyl)acetic acid , and an ammonium (B1175870) salt. byjus.comlibretexts.org

Base-Catalyzed Hydrolysis: Under basic conditions (e.g., heating with NaOH solution), the strongly nucleophilic hydroxide (B78521) ion directly attacks the nitrile carbon. libretexts.org This initially forms the amide. Upon further hydrolysis, the salt of the carboxylic acid is produced, along with ammonia (B1221849) gas. chemguide.co.uklibretexts.org Acidification of the reaction mixture is then required to isolate the final dicarboxylic acid product. libretexts.org

Table 2: Conditions for Nitrile Hydrolysis

| Catalyst | Conditions | Intermediate Product | Final Product (after workup) |

|---|---|---|---|

| Dilute Acid (e.g., HCl) | Gentle Heat | 2-(1-Carbamoylcyclobutyl)acetic acid | 2-(1-Carboxycyclobutyl)acetic acid |

| Concentrated Acid (e.g., HCl) | Strong Heat | Not Isolated | 2-(1-Carboxycyclobutyl)acetic acid |

| Dilute Base (e.g., NaOH) | Strong Heat | Not Isolated | 2-(1-Carboxycyclobutyl)acetic acid |

The nitrile group can be reduced to a primary amine. wikipedia.org The choice of reducing agent is crucial, as it can also affect the carboxylic acid group.

Catalytic Hydrogenation: The use of hydrogen gas (H₂) with a metal catalyst like palladium, platinum, or Raney nickel is a common and economical method for nitrile reduction. wikipedia.orglibretexts.org This method can convert the nitrile in this compound to an aminomethyl group, yielding 2-(1-(aminomethyl)cyclobutyl)acetic acid . Depending on the specific catalyst and conditions, this method can sometimes be selective for the nitrile over the carboxylic acid. However, under more forcing conditions, both groups may be reduced.

Hydride Reagents: Powerful reducing agents like lithium aluminum hydride (LiAlH₄) readily reduce nitriles to primary amines. libretexts.org However, LiAlH₄ will also reduce the carboxylic acid group to an alcohol. Therefore, treating this compound with LiAlH₄ would result in the formation of the corresponding amino alcohol, 2-(1-(aminomethyl)cyclobutyl)ethanol .

Table 3: Nitrile Reduction Outcomes

| Reagent | Conditions | Product |

|---|---|---|

| H₂ / Pd, Pt, or Ni | Elevated Temp. & Pressure | 2-(1-(Aminomethyl)cyclobutyl)acetic acid |

| LiAlH₄ | Anhydrous Ether, then H₂O workup | 2-(1-(Aminomethyl)cyclobutyl)ethanol |

| Diisobutylaluminium hydride (DIBAL-H) | Toluene, Low Temp., then H₂O workup | 2-(1-Formylcyclobutyl)acetic acid (Aldehyde) |

The carbon atom of the nitrile group is electrophilic and can be attacked by strong nucleophiles, such as organometallic reagents (e.g., Grignard reagents). ucalgary.canih.gov This reaction provides a pathway to synthesize ketones.

For a successful reaction with this compound, the acidic proton of the carboxylic acid group must first be protected. The Grignard reagent is a strong base and would otherwise simply deprotonate the carboxylic acid rather than attacking the nitrile. The acid can be protected by converting it to an ester.

Once protected, the addition of a Grignard reagent (e.g., methylmagnesium bromide) to the nitrile carbon forms an intermediate imine salt. Subsequent hydrolysis of this intermediate cleaves the carbon-nitrogen double bond, yielding a ketone. This two-step sequence allows for the synthesis of complex molecules by forming a new carbon-carbon bond at the nitrile position. rsc.org

Transformations of the Cyclobutane (B1203170) Ring System

The inherent ring strain of the cyclobutane core in this compound makes it susceptible to a variety of transformations that are not as readily observed in acyclic or larger ring systems. These reactions often lead to the formation of more stable five-membered rings or acyclic products.

Thermally and Catalytically Induced Ring Expansions

While specific studies on the thermally and catalytically induced ring expansions of this compound are not extensively documented in publicly available literature, the behavior of related cyclobutane derivatives provides a strong basis for predicting its reactivity. The presence of the cyano and acetic acid groups at the same carbon atom (a quaternary center) can influence the pathways of such rearrangements.

In analogous systems, thermal or catalytic activation, often with Lewis acids or transition metals, can promote the cleavage of a C-C bond within the cyclobutane ring, followed by rearrangement to a more stable cyclopentane (B165970) or cyclopentenone structure. For instance, acid-catalyzed ring expansion of cyclobutane derivatives bearing a vicinal diol can lead to the formation of α-substituted cyclopentenones. It is plausible that under suitable conditions, the carboxylic acid or nitrile group in this compound could participate in or direct such a rearrangement, potentially leading to functionalized cyclopentane derivatives after subsequent reactions.

Ring-Opening Reactions and Fragmentation Pathways

The strained four-membered ring of this compound can be opened under various conditions, including nucleophilic attack, electrophilic addition, or reductive cleavage. The regioselectivity of such ring-opening reactions is often influenced by the nature of the attacking reagent and the substitution pattern on the cyclobutane ring.

In the context of mass spectrometry, the fragmentation pathways of related γ-lactone derivatives have been investigated. Should this compound be converted to a corresponding lactone, for example, through intramolecular cyclization, its fragmentation under collision-induced dissociation (CID) would likely involve characteristic losses. For instance, studies on β-substituted γ-butyrolactones show fragmentation patterns such as the loss of water, ketene, or side-chain moieties, depending on the nature of the substituent. researchgate.netnih.gov The presence of the cyano group would likely influence the fragmentation, potentially leading to the formation of characteristic nitrogen-containing fragment ions.

Radical and Organometallic Reactions Involving this compound

The presence of C-H bonds on the cyclobutane ring and the carboxylic acid group opens up possibilities for radical-mediated functionalization and metal-catalyzed cross-coupling reactions.

Free Radical Additions and Substitutions

Free radical reactions offer a powerful tool for the functionalization of saturated carbocycles. While direct free radical addition to the saturated cyclobutane ring of this compound is not feasible, radical substitution reactions at the C-H bonds of the ring are well-precedented for similar structures.

Studies on the gas-phase chlorination and bromination of cyanocyclobutane have shown that free-radical substitution occurs, yielding halogenated products. st-andrews.ac.ukrsc.org The chlorination of cyanocyclobutane results in the formation of 1-cyano-2-chlorocyclobutane and 1-cyano-3-chlorocyclobutane, with a notable stereoselectivity that suggests an interaction between the nitrile group and the radical center. st-andrews.ac.ukrsc.org Bromination of cyanocyclobutane is also observed, though it can be accompanied by the elimination of hydrogen cyanide. st-andrews.ac.ukrsc.org These findings suggest that this compound would be amenable to similar free-radical halogenation reactions, primarily at the C-H bonds of the cyclobutane ring. The general mechanism for free-radical substitution involves initiation, propagation, and termination steps. youtube.commasterorganicchemistry.comyoutube.com

| Reaction Type | Reactants | Products | Key Observations | Reference |

| Free Radical Chlorination | Cyanocyclobutane, Cl2, UV light | 1-Cyano-2-chlorocyclobutane, 1-Cyano-3-chlorocyclobutane | High trans/cis ratio for the 2-chloro product. | st-andrews.ac.ukrsc.org |

| Free Radical Bromination | Cyanocyclobutane, Br2, UV light | Brominated cyanocyclobutanes | Accompanied by some HCN elimination. | st-andrews.ac.ukrsc.org |

Metal-Catalyzed Cross-Coupling Reactions

Metal-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis. While the direct cross-coupling of the C-H bonds of the cyclobutane ring in this compound is challenging, the carboxylic acid functionality provides a handle for such transformations. Decarboxylative cross-coupling, where the carboxylic acid is expelled as CO2, is a potential route to functionalize the quaternary carbon atom.

Nickel-catalyzed cross-coupling reactions have been effectively used for the ring-opening and cross-coupling of cyclobutanones. nih.gov For instance, aryl iodide-tethered cyclobutanones can react with alkyl bromides in the presence of a chiral nickel catalyst to afford chiral indanones. nih.gov While this involves ring opening, it highlights the utility of nickel catalysis in activating cyclobutane systems. Other nickel-catalyzed cross-couplings of cyclobutanols with aryl pivalates, involving both C-O and C-C bond cleavage, have also been reported. oriprobe.comzendy.io

Palladium-catalyzed cross-coupling reactions are also highly relevant. rsc.orgmit.edunih.gov While specific examples with this compound are scarce, the general principles of palladium-catalyzed cross-coupling of carboxylic acid derivatives are well-established. These reactions often proceed via the formation of an organopalladium intermediate, which can then couple with a variety of partners.

| Catalyst System | Substrate Type 1 | Substrate Type 2 | Product Type | Key Features | Reference |

| Chiral Nickel Complex | Aryl iodide-tethered cyclobutanone | Alkyl bromide | Chiral indanone | Domino ring opening/cross-coupling. | nih.gov |

| Ni(cod)2/PCy3/base | Aryl pivalate | Cyclobutanol | γ-Arylated ketone | Cleavage of C-O and C-C bonds. | oriprobe.comzendy.io |

| Palladium/Ligand | Aryl Halide/Triflate | Carboxylic Acid Derivative | Arylated Product | Decarboxylative coupling is a potential pathway. | rsc.orgmit.edu |

Advanced Spectroscopic and Structural Characterization Methodologies for 2 1 Cyanocyclobutyl Acetic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as a cornerstone in the determination of molecular structure, offering detailed insights into the chemical environment of individual atoms.

High-Resolution ¹H and ¹³C NMR Spectral Interpretation

High-resolution ¹H and ¹³C NMR spectroscopy are primary tools for elucidating the carbon-hydrogen framework of 2-(1-Cyanocyclobutyl)acetic acid.

The ¹H NMR spectrum is anticipated to display distinct signals corresponding to the different types of protons in the molecule. The protons of the methylene (B1212753) group (CH₂) adjacent to the carboxylic acid would likely appear as a singlet, with a chemical shift influenced by the electron-withdrawing nature of the neighboring carbonyl and cyano groups. The protons on the cyclobutane (B1203170) ring are expected to produce more complex multiplet patterns due to spin-spin coupling with each other. Their chemical shifts would be in the alkane region, but deshielded to some extent by the adjacent quaternary carbon bearing the cyano group. The acidic proton of the carboxylic acid group would typically be observed as a broad singlet at a significantly downfield chemical shift, often above 10 ppm, though its position and appearance can be highly dependent on the solvent and concentration.

The ¹³C NMR spectrum provides complementary information by identifying the number of unique carbon environments. libretexts.org For this compound, distinct signals are expected for the carbonyl carbon of the carboxylic acid, the quaternary carbon of the cyclobutane ring attached to the cyano group, the carbon of the cyano group itself, the methylene carbon of the acetic acid moiety, and the methylene carbons of the cyclobutane ring. The chemical shifts of these carbons are diagnostic of their local electronic environment. libretexts.org For instance, the carbonyl carbon is expected to resonate at the lowest field (typically 170-185 ppm). libretexts.orgdocbrown.info The nitrile carbon also has a characteristic chemical shift, generally in the range of 115-125 ppm. docbrown.info The quaternary carbon and the various methylene carbons will appear at higher field strengths. docbrown.info

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Type | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| -COOH | >10 | Broad Singlet |

| -CH₂-COOH | 2.5 - 3.5 | Singlet |

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Type | Predicted Chemical Shift (ppm) |

|---|---|

| -COOH | 170 - 185 |

| -C≡N | 115 - 125 |

| Quaternary Cyclobutane C | 30 - 50 |

| -CH₂-COOH | 40 - 55 |

Advanced 2D NMR Techniques (COSY, HSQC, HMBC) for Structural Assignment

To unambiguously assign the ¹H and ¹³C signals and to confirm the connectivity of the molecule, advanced two-dimensional (2D) NMR techniques are invaluable. oatext.comnih.gov

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would be instrumental in confirming the coupling between the different methylene protons within the cyclobutane ring, helping to delineate their specific positions relative to one another.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded carbon and proton atoms. It would allow for the direct assignment of the ¹H signals of the cyclobutane and acetic acid methylene groups to their corresponding ¹³C signals.

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing both FT-IR and Raman techniques, provides information about the functional groups and molecular vibrations within a molecule.

Fourier Transform Infrared (FT-IR) Analysis of Functional Groups

The FT-IR spectrum of this compound is characterized by absorption bands corresponding to its key functional groups. docbrown.info

Carboxylic Acid: A very broad O-H stretching band is expected in the region of 2500-3300 cm⁻¹, which is characteristic of the hydrogen-bonded dimeric form of carboxylic acids. dtic.mil The C=O stretching vibration of the carbonyl group will appear as a strong, sharp band typically between 1700 and 1725 cm⁻¹. researchgate.net

Nitrile: The C≡N stretching vibration gives rise to a sharp, medium-intensity absorption band in the range of 2220-2260 cm⁻¹. nist.gov

Alkyl Groups: The C-H stretching vibrations of the methylene groups in the cyclobutane ring and the acetic acid moiety will be observed in the 2850-3000 cm⁻¹ region. docbrown.inforesearchgate.net Bending vibrations for the CH₂ groups will appear around 1465 cm⁻¹. docbrown.info

Cyclobutane Ring: The cyclobutane ring itself has characteristic deformation vibrations, though these may be less intense and appear in the fingerprint region (below 1500 cm⁻¹). dtic.mildocbrown.info

Table 3: Characteristic FT-IR Absorption Bands for this compound

| Functional Group | Vibration | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Carboxylic Acid | O-H Stretch | 2500 - 3300 (broad) |

| C=O Stretch | 1700 - 1725 | |

| Nitrile | C≡N Stretch | 2220 - 2260 |

| Alkyl | C-H Stretch | 2850 - 3000 |

Raman Spectroscopy for Molecular Vibrations

Raman spectroscopy provides complementary information to FT-IR, particularly for non-polar bonds and symmetric vibrations. rsc.orgrsc.org

Nitrile: The C≡N stretch, which is often of medium intensity in the IR spectrum, typically gives a strong and sharp signal in the Raman spectrum, making it a prominent feature. nih.govresearchgate.net

Cyclobutane Ring: The symmetric breathing and deformation vibrations of the cyclobutane ring are often more Raman-active than IR-active and can provide valuable structural information. ifo.lviv.ua

Carboxylic Acid: While the O-H stretch is weak in the Raman spectrum, the C=O stretch is readily observable. rsc.org The C-C stretching vibrations within the molecular skeleton will also be present. rsc.org

The combination of FT-IR and Raman spectroscopy allows for a more complete picture of the vibrational modes of this compound. nih.govresearchgate.net

Mass Spectrometry Techniques

Mass spectrometry is a destructive technique that provides information about the molecular weight and fragmentation pattern of a compound, which is crucial for confirming its identity and deducing its structure. For this compound, electron ionization (EI) or a soft ionization technique like electrospray ionization (ESI) could be employed.

Under EI-MS, the molecular ion peak (M⁺) would be observed, confirming the molecular weight of the compound. The fragmentation pattern would likely involve the loss of the carboxylic acid group (-COOH), the cyano group (-CN), or cleavage of the cyclobutane ring. The relative abundances of the fragment ions can provide clues about the stability of different parts of the molecule. For instance, the loss of a molecule of CO₂ from the parent ion is a common fragmentation pathway for carboxylic acids.

Table 4: Potential Fragment Ions in the Mass Spectrum of this compound

| m/z | Possible Fragment |

|---|---|

| [M]⁺ | Molecular Ion |

| [M - 45]⁺ | Loss of -COOH |

| [M - 26]⁺ | Loss of -CN |

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

The molecular formula of this compound is C₇H₉NO₂. The theoretical exact mass can be calculated by summing the masses of the most abundant isotopes of each element.

| Element | Number of Atoms | Isotopic Mass (Da) | Total Mass (Da) |

| Carbon (¹²C) | 7 | 12.00000 | 84.00000 |

| Hydrogen (¹H) | 9 | 1.00783 | 9.07047 |

| Nitrogen (¹⁴N) | 1 | 14.00307 | 14.00307 |

| Oxygen (¹⁶O) | 2 | 15.99491 | 31.98982 |

| Total | 139.06336 |

An HRMS analysis of this compound would be expected to yield a molecular ion peak ([M+H]⁺ or [M-H]⁻) very close to this calculated value, confirming its elemental composition and distinguishing it from other compounds with the same nominal mass. For instance, in positive ion mode, the protonated molecule [C₇H₁₀NO₂]⁺ would have a theoretical exact mass of 140.07061 Da.

Fragmentation Pattern Analysis for Structural Confirmation

Mass spectrometry not only provides the molecular weight but also offers structural information through the analysis of fragmentation patterns. When the molecular ion is subjected to energy, it breaks apart into smaller, characteristic fragment ions.

For this compound, several key fragmentation pathways can be predicted based on the functional groups present:

Loss of the carboxyl group: A common fragmentation for carboxylic acids is the loss of the COOH group (45 Da), which would result in a fragment ion with the formula [C₆H₉N]⁺. acs.org

Decarboxylation: The loss of CO₂ (44 Da) is another characteristic fragmentation of carboxylic acids.

Cleavage of the acetic acid side chain: Fission of the bond between the cyclobutane ring and the acetic acid moiety could lead to the formation of a cyanocyclobutyl cation.

Ring opening of the cyclobutane: The strained four-membered ring can undergo cleavage, leading to a variety of fragment ions. The presence of the nitrile group can influence these fragmentation pathways. wikipedia.org

A hypothetical fragmentation pattern is presented in the table below. The relative abundance of these fragments would provide strong evidence for the proposed structure.

| Fragment Ion | Proposed Structure | Mass Loss (Da) |

| [M-H₂O]⁺ | Loss of water | 18 |

| [M-COOH]⁺ | Loss of the carboxyl group | 45 |

| [M-CH₂COOH]⁺ | Loss of the acetic acid moiety | 59 |

| [C₄H₅CN]⁺ | Cyanocyclobutene cation |

X-ray Crystallography for Solid-State Molecular Architecture

X-ray crystallography is an unparalleled technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, a detailed model of the molecular structure can be constructed.

No publicly available crystal structure data for this compound was found. The following discussion is based on the expected structural features and data from analogous cyclobutane derivatives.

Elucidation of Bond Lengths, Bond Angles, and Torsional Angles

A crystallographic study of this compound would provide precise measurements of all bond lengths, bond angles, and torsional angles within the molecule. This data is crucial for a detailed understanding of its geometry.

Expected Bond Lengths: Based on data for similar structures, the bond lengths in this compound would be expected to fall within typical ranges for the respective bond types. For instance, the C-C bonds within the cyclobutane ring would be approximately 1.54 Å, the C≡N bond around 1.14 Å, and the C=O bond of the carboxylic acid about 1.21 Å.

Hypothetical Bond Length Data Table

| Bond | Expected Length (Å) |

| C-C (ring) | ~1.54 |

| C-CN | ~1.47 |

| C≡N | ~1.14 |

| C-CH₂COOH | ~1.52 |

| C-C (acid) | ~1.51 |

| C=O | ~1.21 |

| C-OH | ~1.34 |

Expected Bond Angles: The internal bond angles of the cyclobutane ring would be close to 90°, reflecting its strained nature. The sp³ hybridized carbons would exhibit tetrahedral geometry with angles around 109.5°, while the sp² carbon of the carboxyl group would have angles near 120°.

Analysis of Conformational Preferences and Stereochemical Configuration

X-ray crystallography would reveal the preferred conformation of the molecule in the solid state. The cyclobutane ring is not planar and typically adopts a puckered conformation to relieve some of the ring strain. The analysis would show the degree of this puckering and the relative orientation of the cyano and acetic acid substituents (axial or equatorial-like positions).

Furthermore, the crystal structure would unambiguously determine the stereochemical configuration if the molecule is chiral. It would also provide insight into the intermolecular interactions, such as hydrogen bonding involving the carboxylic acid groups, which dictate the packing of the molecules in the crystal lattice. For example, carboxylic acids often form hydrogen-bonded dimers in the solid state, a feature that would be clearly visualized. libretexts.org

Computational and Theoretical Investigations of 2 1 Cyanocyclobutyl Acetic Acid

Quantum Chemical Calculations for Electronic Structure and Geometry

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods provide a way to determine the three-dimensional arrangement of atoms and the distribution of electrons, which are crucial for predicting chemical behavior.

Density Functional Theory (DFT) for Optimized Geometries and Energetics

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of atoms, molecules, and solids. It is based on the principle that the energy of a molecule can be determined from its electron density. DFT methods are known for providing a good balance between accuracy and computational cost, making them suitable for studying medium-sized organic molecules like 2-(1-cyanocyclobutyl)acetic acid. nih.govals-journal.com

Table 1: Predicted Geometrical Parameters of this compound using DFT (B3LYP/6-311++G(d,p))

| Parameter | Atom 1 | Atom 2 | Atom 3 | Predicted Value |

| Bond Length (Å) | C(carboxyl) | C(alpha) | - | 1.52 |

| Bond Length (Å) | C(alpha) | C(cyclobutyl) | - | 1.54 |

| Bond Length (Å) | C(cyclobutyl) | C(cyano) | - | 1.48 |

| Bond Length (Å) | C(cyano) | N | - | 1.16 |

| Bond Length (Å) | C(carboxyl) | O(carbonyl) | - | 1.21 |

| Bond Length (Å) | C(carboxyl) | O(hydroxyl) | - | 1.35 |

| Bond Angle (°) | O(carbonyl) | C(carboxyl) | O(hydroxyl) | 123.0 |

| Bond Angle (°) | C(alpha) | C(cyclobutyl) | C(cyano) | 110.5 |

| Dihedral Angle (°) | O(carbonyl) | C(carboxyl) | C(alpha) | C(cyclobutyl) |

Note: The values in this table are hypothetical and representative of what would be expected from a DFT calculation. They are for illustrative purposes only.

Ab Initio Methods for High-Level Electronic Structure Calculations

Ab initio methods are quantum chemistry methods that are based on first principles, without the inclusion of experimental data. These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC), can provide highly accurate results, though they are generally more computationally expensive than DFT. nih.gov

For a molecule like this compound, ab initio calculations can be used to refine the geometry obtained from DFT and to calculate more accurate electronic energies. These high-level calculations are particularly useful for understanding subtle electronic effects and for providing benchmark data for less computationally intensive methods. For example, a Coupled Cluster calculation with single, double, and perturbative triple excitations (CCSD(T)) would be considered a "gold standard" for obtaining the electronic energy of the molecule.

Molecular Orbital Theory and Reactivity Predictions

Molecular Orbital (MO) theory describes the behavior of electrons in a molecule in terms of molecular orbitals, which are spread across the entire molecule. libretexts.org This theory is invaluable for predicting the reactivity of a molecule.

HOMO-LUMO Energy Gap Analysis and Frontier Molecular Orbital Theory

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The HOMO is the orbital from which the molecule is most likely to donate electrons, while the LUMO is the orbital to which the molecule is most likely to accept electrons. researchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical reactivity and stability. nih.gov A smaller gap suggests that the molecule is more reactive, as less energy is required to excite an electron from the HOMO to the LUMO. nih.gov

For this compound, the HOMO is expected to be localized primarily on the carboxylic acid group, particularly the non-bonding orbitals of the oxygen atoms. The LUMO is likely to be centered on the cyano group, specifically the π* anti-bonding orbital of the C≡N triple bond. The analysis of the HOMO-LUMO gap can help in understanding the molecule's potential role in chemical reactions.

Table 2: Predicted Frontier Molecular Orbital Energies of this compound

| Parameter | Energy (eV) |

| HOMO Energy | -9.5 |

| LUMO Energy | -0.8 |

| HOMO-LUMO Gap (ΔE) | 8.7 |

Note: The values in this table are hypothetical and for illustrative purposes.

Natural Bond Orbital (NBO) Analysis for Delocalization and Stability

Natural Bond Orbital (NBO) analysis is a technique used to study charge transfer and delocalization within a molecule. uni-muenchen.defaccts.de It examines the interactions between filled (donor) and empty (acceptor) orbitals. The strength of these interactions, measured as stabilization energy (E(2)), provides insight into the stability of the molecule arising from electron delocalization. wisc.eduicm.edu.pl

Table 3: Predicted NBO Donor-Acceptor Interactions and Stabilization Energies (E(2)) for this compound

| Donor NBO | Acceptor NBO | E(2) (kcal/mol) |

| LP(1) O(hydroxyl) | σ(C(carboxyl)-C(alpha)) | 2.5 |

| LP(2) O(carbonyl) | π(C(carboxyl)=O(carbonyl)) | 15.8 |

| σ(C(alpha)-H) | σ(C(cyclobutyl)-C(cyano)) | 1.2 |

| π(C≡N) | σ(C(cyclobutyl)-C(alpha)) | 0.9 |

Note: The values in this table are hypothetical and for illustrative purposes.

Spectroscopic Property Prediction through Computational Modeling

Computational methods can also be used to predict the spectroscopic properties of a molecule, which can then be compared with experimental spectra for identification and characterization. researchgate.net

For this compound, the vibrational frequencies corresponding to its infrared (IR) spectrum can be calculated using DFT. These calculations would predict characteristic peaks for the functional groups present. For instance, a strong absorption band is expected for the C=O stretch of the carboxylic acid group around 1700-1750 cm⁻¹. The O-H stretch of the carboxylic acid would appear as a broad band in the region of 2500-3300 cm⁻¹. The C≡N stretch of the cyano group would give a sharp, medium intensity peak around 2240-2260 cm⁻¹.

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts can be predicted. The ¹H NMR spectrum would show signals for the protons on the cyclobutyl ring and the α-carbon. The chemical shift of the acidic proton of the carboxylic acid would be significantly downfield. The ¹³C NMR spectrum would show distinct signals for the carbon atoms in the cyclobutyl ring, the α-carbon, the carboxylic carbon, and the cyano carbon, with their chemical shifts influenced by their local electronic environments.

Computational NMR Chemical Shift Predictions

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical structure elucidation. Computational chemistry, particularly through methods like Density Functional Theory (DFT), can predict the NMR chemical shifts (δ) of various nuclei within a molecule with a high degree of accuracy. For this compound, predicting the ¹H and ¹³C NMR spectra is crucial for its characterization.

Theoretical studies on the ¹H NMR chemical shifts of cyclobutane (B1203170) itself have sought to explain its characteristic upfield shift compared to larger cycloalkanes. rasayanjournal.co.innih.gov These studies often employ methods like Gauge-Including Atomic Orbital (GIAO) calculations to determine the isotropic shielding values, which are then converted to chemical shifts. The peculiar chemical shift of cyclobutane protons (around δ 1.98 ppm) is a subject of ongoing theoretical discussion, with some conventional explanations pointing to deshielding effects from the σ-antiaromatic C-C framework, though more recent analyses suggest the shielding pattern is more complex. rasayanjournal.co.innih.gov

For this compound, a computational approach would involve optimizing the molecule's geometry, followed by a GIAO-DFT calculation. The predicted chemical shifts for the protons and carbons of the cyclobutane ring, the methylene (B1212753) group, and the carboxylic acid would be of particular interest. The nitrile group, being a strong electron-withdrawing group, is expected to significantly influence the chemical shifts of the adjacent quaternary carbon and the other ring carbons.

Table 1: Predicted ¹³C and ¹H NMR Chemical Shifts for this compound

| Atom | Predicted ¹³C Chemical Shift (ppm) | Attached Protons | Predicted ¹H Chemical Shift (ppm) |

| C=O | 175.2 | - | - |

| C-CN (quaternary) | 45.8 | - | - |

| CH₂ (acetic acid) | 41.5 | H₂ | 2.65 |

| CH₂ (ring, adjacent to quaternary C) | 32.1 | H₂, H₂' | 2.10, 2.35 |

| CH₂ (ring, opposite to quaternary C) | 15.9 | H₂, H₂' | 1.95, 2.05 |

| CN | 122.4 | - | - |

| COOH | - | H | 11.5 |

Note: These are hypothetical values based on typical shifts for similar functional groups and the principles discussed in the literature. Actual computational results would depend on the level of theory and basis set used.

Simulated Vibrational Spectra for Comparison with Experimental Data

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides a "molecular fingerprint" based on the vibrational modes of a molecule. nih.gov Computational methods can simulate these spectra by calculating the harmonic vibrational frequencies and their corresponding intensities. These simulations are invaluable for assigning experimental bands to specific molecular motions.

For this compound, key vibrational modes would include the C≡N stretch of the nitrile group, the C=O stretch of the carboxylic acid, the O-H stretch, and various C-H and C-C stretches and bends associated with the cyclobutane ring and the acetic acid moiety. DFT calculations are commonly employed to compute these frequencies. q-chem.com It is standard practice to apply a scaling factor to the calculated frequencies to better match experimental data, accounting for anharmonicity and other systematic errors in the computational methods. youtube.com

Studies on related molecules, such as acetic acid cyclohexyl ester, have demonstrated the utility of normal coordinate analysis based on DFT calculations to assign vibrational bands. rasayanjournal.co.in For our target molecule, the ring-puckering motion of the cyclobutane ring presents a particularly interesting and complex vibrational feature that can be studied computationally. nih.govtamu.edu

Table 2: Predicted Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Frequency (cm⁻¹) (Unscaled) | Predicted Intensity |

| O-H Stretch (Carboxylic Acid) | 3550 | Strong, Broad |

| C-H Stretch (Aliphatic) | 2950-3050 | Medium |

| C≡N Stretch (Nitrile) | 2245 | Medium |

| C=O Stretch (Carboxylic Acid) | 1760 | Very Strong |

| CH₂ Scissoring | 1420-1460 | Medium |

| C-O Stretch (Carboxylic Acid) | 1250 | Strong |

| Cyclobutane Ring Puckering | ~150-200 | Weak |

Note: These are illustrative values. The exact frequencies and intensities would be obtained from a specific computational output.

Reaction Mechanism Studies using Computational Chemistry

Computational chemistry is a powerful tool for elucidating the step-by-step pathways of chemical reactions, identifying transient intermediates and transition states that are often difficult to observe experimentally.

Transition State Identification and Reaction Pathway Elucidation

For this compound, several reactions could be of interest for computational study. For instance, the hydrolysis of the nitrile group to a carboxylic acid or an amide, or the decarboxylation of the acetic acid moiety. DFT calculations can be used to map the potential energy surface of these reactions. By locating the transition state structures (the highest energy point along the reaction coordinate), chemists can understand the feasibility and mechanism of a transformation.

For example, a study on the hydrolysis of a cyclobutane-fused lactone successfully used DFT to map out the reaction pathways in both acidic and basic conditions, identifying the operative mechanisms (BAC2 and AAC2) and the structures of the transition states. nih.gov Similarly, computational studies have been used to unveil the mechanism for the stereospecific synthesis of cyclobutanes from pyrrolidines, identifying the rate-determining step and rationalizing the stereochemical outcome. acs.org These examples highlight the potential of computational methods to elucidate the reaction pathways involving this compound.

Energy Barriers and Kinetic Analysis of Transformations

Once the transition states are identified, their energies relative to the reactants determine the activation energy barrier for the reaction. This energy barrier is a key determinant of the reaction rate. Computational chemistry allows for the quantitative prediction of these barriers.

For a hypothetical reaction, such as the thermal decomposition of this compound, computational analysis could compare different potential pathways, for example, a concerted retro-[2+2] cycloaddition of the cyclobutane ring versus a radical-mediated decomposition. By calculating the energy barriers for each pathway, the most likely reaction mechanism under given conditions can be predicted. The ring strain of the cyclobutane ring, estimated to be around 26-27 kcal/mol, would be a significant factor in reactions involving ring-opening, as its relief can provide a thermodynamic driving force. masterorganicchemistry.com

Molecular Electrostatic Potential (MEP) Mapping and Reactivity Descriptors

The molecular electrostatic potential (MEP) is a valuable tool for understanding and predicting the reactive behavior of a molecule. It maps the electrostatic potential onto the electron density surface, visually indicating regions that are electron-rich (nucleophilic, typically colored red) and electron-poor (electrophilic, typically colored blue).

For this compound, an MEP map would likely show a strongly negative potential (red) around the carbonyl oxygen and the nitrogen of the nitrile group, indicating their susceptibility to electrophilic attack or their ability to act as hydrogen bond acceptors. researchgate.net Conversely, a positive potential (blue) would be expected around the acidic proton of the carboxyl group, highlighting its propensity for donation in an acid-base reaction.

In addition to MEP, other reactivity descriptors derived from conceptual DFT, such as HOMO-LUMO gaps, electronegativity, and chemical hardness, can provide quantitative insights into the molecule's reactivity. These descriptors help in understanding the molecule's role as a potential electrophile or nucleophile in various reactions.

Role of 2 1 Cyanocyclobutyl Acetic Acid As a Versatile Building Block in Complex Chemical Syntheses

Potential Application in the Research and Development of Novel Chemical Scaffolds

While specific examples are not readily found, the structure of 2-(1-Cyanocyclobutyl)acetic acid suggests its theoretical application in the design and synthesis of novel chemical scaffolds.

Design and Synthesis of Heterocyclic Compounds

The nitrile and carboxylic acid groups are key functionalities for the construction of heterocyclic rings. For instance, the nitrile group could be reduced to an amine, which could then react intramolecularly with the carboxylic acid (or its derivative) to form a lactam. Alternatively, the active methylene (B1212753) group adjacent to the nitrile and carboxyl groups could be a starting point for condensations with various electrophiles to build diverse heterocyclic systems. General methods for synthesizing heterocyclic compounds from precursors containing nitrile and carboxylic acid functionalities are well-established. google.comwikipedia.org

Introduction of Spiro and Bridged Ring Systems

The quaternary carbon atom in the cyclobutane (B1203170) ring of this compound makes it an interesting candidate for the synthesis of spirocyclic compounds, where two rings share a single atom. The synthesis of spiro compounds is an active area of research in organic chemistry. General patent literature describes various methods for the synthesis of spiro compounds, although none specifically mention the use of this compound. google.com

Postulated Utilization as an Intermediate in Medicinal Chemistry Research

Carboxylic acids and nitriles are common functional groups found in many biologically active molecules. This suggests that this compound could serve as an intermediate in medicinal chemistry research, although specific examples are not currently in the public domain.

Precursor to Structurally Diverse Bioactive Molecules

The combination of the cyclobutane ring, nitrile, and carboxylic acid offers a unique scaffold for the generation of diverse molecular structures. The cyclobutane moiety can influence the pharmacokinetic properties of a drug candidate by altering its lipophilicity and metabolic stability. While patents exist for various substituted acetic acid derivatives with applications in treating inflammatory disorders, none specifically claim the use of this compound. google.com

Synthesis of Probe Molecules for Biological Target Exploration

Chemical probes are essential tools for understanding biological processes. The unique structure of this compound could be exploited to create novel probes for exploring biological targets. The nitrile group, for example, can be a useful handle for introducing reporter tags or reactive groups.

Theoretical Contributions to Agrochemical Research as a Synthetic Intermediate

In agrochemical research, the discovery of new active ingredients often relies on the synthesis of novel molecular scaffolds. Carboxylic acid derivatives are prevalent in many commercial pesticides. google.com The structural features of this compound could, in theory, be incorporated into new pesticide candidates. However, a review of patent literature did not reveal any specific agrochemical applications for this compound. google.comgoogle.com

Advanced Materials Science Applications

Currently, there is no published research detailing the direct application of this compound as a monomer for the synthesis of polymers or its incorporation into other advanced materials. The inherent structure of the molecule, possessing both a carboxylic acid and a nitrile group on a cyclobutyl scaffold, suggests theoretical potential for polymerization. The carboxylic acid could, for instance, participate in condensation polymerization to form polyesters or polyamides, while the nitrile group offers a potential site for further chemical modification or could play a role in the properties of a resulting polymer.

However, without experimental data, any discussion of its role in advanced materials science remains speculative. There are no available studies that characterize polymers derived from this specific monomer, nor are there any data on the properties of such materials. The initial classification as a potential monomer for Covalent Organic Frameworks is intriguing, as the rigid cyclobutyl core could impart interesting structural properties to a COF. Nevertheless, the absence of any concrete research in this area means that its utility as a versatile building block in complex chemical syntheses for advanced materials is yet to be demonstrated and represents an open area for future investigation.

Due to the lack of available data, no data tables on research findings can be provided.

Future Perspectives and Emerging Research Avenues for 2 1 Cyanocyclobutyl Acetic Acid

Exploration of Novel Catalytic Systems for Enhanced Synthesis

The synthesis of highly functionalized cyclobutanes like 2-(1-Cyanocyclobutyl)acetic acid presents a considerable challenge due to the inherent ring strain. rsc.org Future research will likely focus on the development of novel catalytic systems to improve the efficiency, selectivity, and sustainability of its synthesis.

One promising avenue is the use of copper-catalyzed radical cascade reactions, which have been shown to be effective in the synthesis of highly functionalized cyclobutene (B1205218) derivatives from simple cyclobutanes. rsc.orgrsc.org Adapting this methodology could allow for the direct functionalization of a cyclobutane (B1203170) precursor to introduce the cyano and acetic acid moieties with high precision. Another area of exploration is the application of photoredox catalysis. This approach, which uses visible light to mediate the generation of radicals under mild conditions, could enable the decarboxylative cyanation of a suitable carboxylic acid precursor. rsc.org

The development of catalytic enantioselective [2+2] cycloadditions is another critical research area. capes.gov.br Such methods would be invaluable for accessing specific stereoisomers of this compound, which is crucial for pharmaceutical applications where the biological activity is often dependent on the stereochemistry of the molecule.

Table 1: Potential Catalytic Strategies for the Synthesis of this compound

| Catalytic Approach | Potential Advantages | Key Research Focus |

| Copper-Catalyzed Radical Cascade | High functional group tolerance, direct functionalization of the cyclobutane ring. rsc.orgrsc.org | Catalyst design, optimization of reaction conditions for specific functionalization. |

| Photoredox Catalysis | Mild reaction conditions, high chemoselectivity. rsc.org | Development of suitable photosensitizers and cyanation reagents. |

| Enantioselective [2+2] Cycloaddition | Access to enantiomerically pure stereoisomers. capes.gov.br | Design of chiral catalysts and optimization of cycloaddition partners. |

Investigation of Bio-Catalytic Pathways for Sustainable Production

Biocatalysis offers an environmentally friendly alternative to traditional chemical synthesis, often providing high selectivity under mild reaction conditions. nih.gov For the sustainable production of this compound, the investigation of biocatalytic pathways, particularly those involving nitrile-converting enzymes, is a key future direction.

Nitrilases are enzymes that can directly hydrolyze nitriles to the corresponding carboxylic acids. nih.govopenbiotechnologyjournal.com A potential biocatalytic route could involve the selective hydrolysis of a dinitrile precursor, where one nitrile group is converted to a carboxylic acid while the other remains intact. The success of nitrilase-mediated catalysis in the commercial production of compounds like nicotinic acid and mandelic acid highlights the economic potential of this approach. openbiotechnologyjournal.com

Another enzymatic pathway could utilize nitrile hydratases, which convert nitriles to amides, followed by the action of amidases to yield the carboxylic acid. nih.gov The choice between a nitrilase or a nitrile hydratase/amidase system would depend on the specific substrate and the desired reaction kinetics. Screening of microbial sources, including bacteria, fungi, and yeasts, could identify novel enzymes with the desired activity and stability for the production of this compound. journals.co.zaresearchgate.net

Table 2: Potential Biocatalytic Approaches for this compound Production

| Enzymatic Pathway | Description | Key Research Focus |

| Nitrilase-mediated hydrolysis | Direct conversion of a nitrile group to a carboxylic acid. nih.govopenbiotechnologyjournal.com | Screening for novel nitrilases with high regioselectivity for a dinitrile precursor. |

| Nitrile hydratase/amidase cascade | Two-step conversion of a nitrile to a carboxylic acid via an amide intermediate. nih.gov | Identification and optimization of compatible nitrile hydratase and amidase enzymes. |

| Whole-cell biocatalysis | Utilization of microbial cells containing the desired enzymatic machinery. journals.co.za | Strain development and process optimization for improved yield and productivity. |

Integration with Continuous Flow Chemistry Methodologies

Continuous flow chemistry has emerged as a powerful technology in the synthesis of fine chemicals and active pharmaceutical ingredients (APIs), offering advantages in terms of safety, scalability, and process control. rsc.orgacs.org The integration of continuous flow methodologies for the synthesis of this compound could lead to more efficient and reproducible manufacturing processes. kilolabs.comamf.ch

Flow chemistry is particularly well-suited for reactions that are difficult to control in traditional batch reactors, such as those involving highly reactive intermediates or exothermic processes. acs.org The synthesis of the strained cyclobutane ring could benefit from the precise temperature and residence time control offered by flow reactors. uc.pt Furthermore, multi-step syntheses can be streamlined by coupling different flow reactors in sequence, minimizing the need for isolation and purification of intermediates. acs.org

The combination of flow chemistry with other enabling technologies, such as photochemistry or electrochemistry, opens up new synthetic possibilities. acs.org For instance, a photoflow reactor could be employed for a light-mediated cycloaddition to form the cyclobutane ring, followed by subsequent functionalization in another flow module.

Computational Design and Virtual Screening of Next-Generation Derivatives

Computational methods are playing an increasingly important role in drug discovery and materials science, enabling the rational design and virtual screening of novel molecules with desired properties. nih.govbenthamscience.com For this compound, computational approaches can guide the development of next-generation derivatives with enhanced biological activity or improved material characteristics.

Molecular docking and virtual screening can be used to identify potential biological targets for derivatives of this compound. nih.gov By simulating the binding of these compounds to the active sites of proteins, researchers can prioritize the synthesis of molecules with the highest predicted affinity and selectivity. nih.gov This in silico approach can significantly reduce the time and cost associated with traditional high-throughput screening.

Quantitative Structure-Activity Relationship (QSAR) studies can be employed to build predictive models that correlate the structural features of this compound derivatives with their biological activity. These models can then be used to design new compounds with optimized properties. The unique three-dimensional nature of the cyclobutane scaffold makes it an attractive motif for creating fragment libraries for use in fragment-based drug discovery (FBDD). nih.gov

Table 3: Computational Approaches for the Development of this compound Derivatives

| Computational Method | Application | Key Research Focus |

| Molecular Docking | Prediction of binding affinity and mode to biological targets. nih.gov | Identification of potential protein targets and lead compounds. |

| Virtual Screening | High-throughput in silico screening of large compound libraries. nih.gov | Discovery of novel hits with desired biological activity. |

| QSAR Modeling | Development of predictive models for biological activity. | Design of new derivatives with optimized properties. |

| Fragment-Based Drug Discovery | Use of the cyclobutane scaffold as a starting point for drug design. nih.gov | Generation of novel lead compounds with improved potency and drug-like properties. |

Development of Advanced Analytical Techniques for Trace Analysis and Monitoring

The development of robust and sensitive analytical methods is crucial for the quality control and monitoring of this compound, both as a final product and as an intermediate in more complex syntheses. alfa-industry.com Future research in this area will likely focus on advanced analytical techniques capable of trace-level detection and in-process monitoring.

High-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS) is a powerful technique for the separation, identification, and quantification of organic molecules. longdom.org The development of specific LC-MS methods for this compound would enable the detection of impurities and degradation products at very low concentrations.

Nuclear magnetic resonance (NMR) spectroscopy is another essential tool for structural elucidation. alnoor.edu.iq Advanced NMR techniques could be employed to determine the stereochemistry of this compound, which is critical for its pharmaceutical applications. The characteristic signals of the carboxylic acid and nitrile functional groups in both IR and NMR spectroscopy will be key identifiers. fiveable.melibretexts.orgpressbooks.publibretexts.orguobabylon.edu.iq

For real-time monitoring of the synthesis of this compound, especially in a continuous flow setup, process analytical technology (PAT) will be indispensable. In-line spectroscopic techniques, such as Fourier-transform infrared spectroscopy (FTIR) or Raman spectroscopy, could provide real-time data on reaction progress and product quality.

Table 4: Advanced Analytical Techniques for this compound

| Analytical Technique | Application | Key Research Focus |

| LC-MS | Separation, identification, and quantification of the compound and its impurities. longdom.org | Method development and validation for trace analysis. |

| Advanced NMR Spectroscopy | Structural elucidation and stereochemical determination. alnoor.edu.iq | Application of 2D-NMR techniques for unambiguous structure confirmation. |

| Process Analytical Technology (PAT) | Real-time monitoring of synthesis. | Integration of in-line spectroscopic probes into reaction systems. |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-(1-Cyanocyclobutyl)acetic acid, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves cyclobutane ring functionalization. For example, oxidation of cyclobutane derivatives using potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can yield carboxylic acid moieties, while nitrile groups may be introduced via nucleophilic substitution with cyanide sources under basic conditions . Key factors include temperature control (e.g., 0–25°C for LiAlH₄ reductions) and solvent polarity to stabilize intermediates. Yield optimization often requires iterative adjustment of stoichiometry and catalyst loading.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR : ¹H/¹³C NMR identifies cyclobutyl ring protons (δ ~1.5–3.0 ppm) and nitrile carbon (δ ~115–120 ppm). Coupling constants reveal ring strain (e.g., J ~8–12 Hz for adjacent protons) .

- IR : Strong absorption at ~2240 cm⁻¹ confirms the nitrile group, while carboxylic acid O-H stretches appear at ~2500–3300 cm⁻¹ .

- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ expected at m/z 154.12 for C₇H₉NO₂) .

Q. How does the nitrile group influence the compound’s solubility and reactivity in aqueous systems?

- Methodological Answer : The electron-withdrawing nitrile group reduces solubility in polar solvents but enhances electrophilicity. Hydrolysis studies under acidic (H₂SO₄/H₂O) or basic (NaOH) conditions can quantify reactivity, yielding carboxylic acid or amide derivatives, respectively . Solubility parameters (e.g., logP) should be calculated using software like ChemAxon or experimentally determined via shake-flask assays.

Advanced Research Questions

Q. What strategies resolve crystallographic data contradictions in this compound derivatives?

- Methodological Answer : Discrepancies in unit cell parameters or hydrogen bonding (e.g., O-H···N vs. O-H···O interactions) require validation via:

- SHELX Refinement : Adjust thermal displacement parameters (Ueq) and occupancy factors for disordered atoms .

- ORTEP Visualization : Analyze molecular geometry (e.g., cyclobutyl ring puckering) using WinGX/ORTEP-III to confirm bond angles and torsional strain .

- Cambridge Structural Database (CSD) Cross-Reference : Compare with structurally analogous compounds (e.g., 2-(3,3-difluorocyclobutyl)acetic acid) to validate intermolecular interactions .

Q. How can computational modeling predict the bioactivity of this compound analogs?

- Methodological Answer :

- DFT Calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to assess electronic properties (e.g., HOMO-LUMO gaps) and nitrile group polarization .

- Molecular Docking : Use AutoDock Vina to simulate binding to target enzymes (e.g., cyclooxygenase for anti-inflammatory activity) and compare with experimental IC₅₀ values .

- MD Simulations : Analyze stability in biological membranes (e.g., POPC bilayers) via GROMACS to evaluate bioavailability .

Q. What experimental designs address conflicting data in substituent-effect studies (e.g., CN vs. F/Cl on cyclobutane rings)?

- Methodological Answer :

- Controlled Parallel Synthesis : Synthesize analogs (e.g., 2-(3,3-difluorocyclobutyl)acetic acid and this compound) under identical conditions to isolate substituent effects .

- Kinetic Profiling : Compare reaction rates (e.g., esterification) via HPLC to quantify steric/electronic contributions of substituents .

- Thermodynamic Analysis : Measure ΔHvap using DSC to correlate substituent polarity with melting point trends .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.